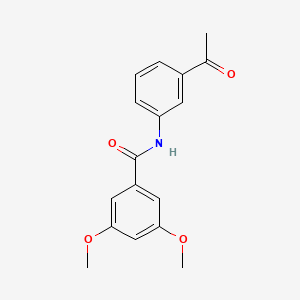

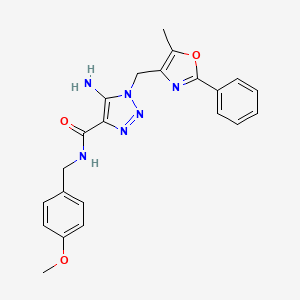

N-(3-acetylphenyl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-acetylphenyl)-3,5-dimethoxybenzamide involves various strategies. For instance, a photoaffinity analog of an influenza fusion inhibitor was synthesized using tritiation of a mixture of N-(t-butoxycarbonyl)-1,3,3-trimethylcyclohex-4 (or 5)-enylmethylamine, followed by coupling with acetyl 5-azidosalicylic acid chloride . Another approach used the 3,4-dimethoxybenzyl group as an N-protecting group, which could be eliminated by DDQ . Additionally, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods demonstrate the versatility in synthesizing benzamide derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray analysis. For example, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by 1H NMR, 13C NMR, IR, GC-MS, and X-ray analysis . Similarly, the structure of a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole was confirmed by X-ray analysis . These studies highlight the importance of structural determination in understanding the properties of benzamide derivatives.

Chemical Reactions Analysis

Chemical reactions involving benzamide derivatives can lead to unexpected products. For instance, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride yielded a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole instead of the anticipated product . Moreover, cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride produced 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives . These reactions are crucial for the synthesis of novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by various analytical techniques. For example, the boiling point and 1H NMR were used to confirm the structures of synthesized compounds . The novel compound N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide was characterized by elemental analysis, X-ray diffraction, FT-IR, and NMR, revealing a non-planar molecular geometry and the formation of supramolecular structures via hydrogen bonds . These properties are essential for understanding the behavior of these compounds in biological systems and their potential applications.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

N-(3-acetylphenyl)-3,5-dimethoxybenzamide, like its related compounds, plays a significant role in organic synthesis. For instance, the study by Reddy et al. (2011) highlights the regioselective ortho-acetoxylation/methoxylation of N-(2-benzoylphenyl)benzamides via substrate-directed C–H activation. This process utilizes catalytic amounts of Pd(OAc)2 and PhI(OAc)2 in a mixture of acetic anhydride and acetic acid, producing 2-acetoxybenzamides in good yields. Such methodologies are crucial for the synthesis of complex organic molecules, demonstrating the utility of N-(3-acetylphenyl)-3,5-dimethoxybenzamide derivatives in facilitating organic transformations and enhancing synthetic efficiency (Reddy et al., 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of N-(3-acetylphenyl)-3,5-dimethoxybenzamide have been explored for their therapeutic potential. A study by Asano et al. (1990) on the antiulcer effects of 3-[[[2-(3,4-dimethoxyphenyl)ethyl] carbamoyl]methyl]-amino-N-methylbenzamide in experimental gastric and duodenal ulcers revealed significant dose-related inhibition of various ulcer models in rats. This research illustrates the compound's potential in developing new antiulcer medications, highlighting its importance in drug discovery processes (Asano et al., 1990).

Advanced Materials

In the field of materials science, the photolabile properties of related 3,5-dimethoxybenzoin esters have been utilized in the creation of light-triggered molecule-scale drug dosing devices. McCoy et al. (2007) synthesized photolabile conjugates that can kinetically control the release of drugs like acetyl salicylic acid, ibuprofen, and ketoprofen upon exposure to light. These findings pave the way for the development of advanced materials capable of precise drug delivery, showcasing the versatility of N-(3-acetylphenyl)-3,5-dimethoxybenzamide and its derivatives in creating innovative therapeutic tools (McCoy et al., 2007).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-14(7-12)18-17(20)13-8-15(21-2)10-16(9-13)22-3/h4-10H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWSXYTFMMGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3,5-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)

![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)

![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)

![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)